molecular formula C28H48O5 B3433036 3,24-Diepicastasterone CAS No. 121468-16-4

3,24-Diepicastasterone

Cat. No.: B3433036
CAS No.: 121468-16-4
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-ZTLCDWFCSA-N
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Description

3,24-Diepicastasterone is a member of the brassinosteroid family, a group of steroidal plant hormones that play a crucial role in plant growth and development. These compounds are characterized by their ability to promote cell elongation and division, enhance resistance to stress, and regulate various physiological processes in plants. This compound is structurally similar to other brassinosteroids but exhibits unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepicastasterone typically begins with readily available phytohormones such as epibrassinolide or epicastasterone. The process involves several steps, including Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. For instance, the selective benzylation of the equatorial hydroxy group followed by chlorochromate oxidation and subsequent removal of the benzyl protecting group yields the desired diketone .

Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the low natural abundance of brassinosteroids. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 3,24-Diepicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are useful for studying the structure-activity relationships of brassinosteroids.

Scientific Research Applications

3,24-Diepicastasterone has several scientific research applications, including:

Mechanism of Action

3,24-Diepicastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of molecular events that regulate gene expression and physiological processes. The primary molecular targets include brassinosteroid receptors and associated signaling pathways, which modulate cell elongation, division, and stress responses .

Comparison with Similar Compounds

  • Castasterone
  • Epibrassinolide
  • Brassinolide

Uniqueness: 3,24-Diepicastasterone is unique due to its specific structural modifications, which result in distinct biological activities compared to other brassinosteroids. For example, it has been shown to exhibit reduced biological activity in certain assays compared to castasterone, highlighting the importance of structural variations in determining the function of brassinosteroids .

Properties

IUPAC Name

(2R,3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23-,24-,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-ZTLCDWFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121468-16-4
Record name 3,24-Diepicastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301790
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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